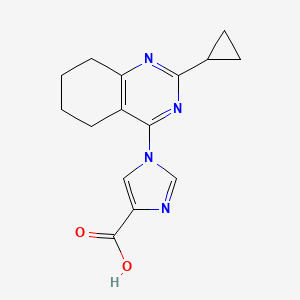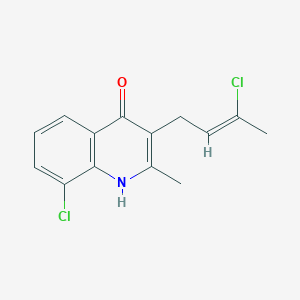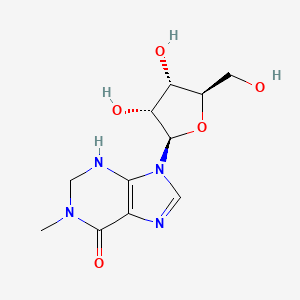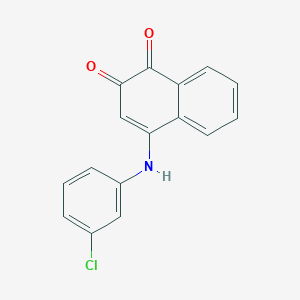
1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound that features a quinazoline ring fused with a cyclopropyl group and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multiple steps:
Formation of the Quinazoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Formation of the Imidazole Ring: This can be done through the condensation of suitable diamines with carboxylic acids or their derivatives.
Final Coupling: The quinazoline and imidazole intermediates are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biology: It can be used as a probe to study biological pathways and molecular interactions.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
作用機序
The mechanism of action of 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine
- 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid
- 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid
Uniqueness
1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid is unique due to its specific combination of a quinazoline ring, cyclopropyl group, and imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C15H16N4O2 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC名 |
1-(2-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C15H16N4O2/c20-15(21)12-7-19(8-16-12)14-10-3-1-2-4-11(10)17-13(18-14)9-5-6-9/h7-9H,1-6H2,(H,20,21) |
InChIキー |
JENOSVGOWDIYGF-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(=NC(=N2)C3CC3)N4C=C(N=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(4-Methylbenzene-1-sulfonyl)azetidin-2-yl]pyridine](/img/structure/B15063446.png)


![8-Nitroindolo[1,2-b]isoquinoline-6,12-dione](/img/structure/B15063462.png)

![(3aR,4S,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15063480.png)



![4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide](/img/structure/B15063508.png)

![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine hydrochloride](/img/structure/B15063525.png)


